molecular formula C12H14ClFN2O3S B2836168 1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine CAS No. 158939-09-4

1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No. B2836168
CAS RN: 158939-09-4
M. Wt: 320.76
InChI Key: NVNPFTFEZGDPTO-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as CFSP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. CFSP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Adenosine A2B Receptor Antagonists

A study by Borrmann et al. (2009) details the development of adenosine A2B receptor antagonists, where derivatives similar to "1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine" demonstrated subnanomolar affinity and high selectivity. These compounds are crucial for understanding adenosine receptor functions and developing therapeutic agents for conditions such as inflammation and cancer. The most potent compounds identified were PSB-09120 and PSB-0788, with PSB-603 being an A2B-specific antagonist with virtually no affinity for other adenosine receptors, showcasing its potential as a selective therapeutic agent (Borrmann et al., 2009).

Antimicrobial Activity

Wu Qi (2014) synthesized novel piperazine derivatives with antibacterial activities by connecting 1,3,4-thiadiazol with N-substituted piperazine. These compounds, particularly 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine and 1-methyl-4-[5-(4-propinyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, exhibited significant antibacterial activities, highlighting the potential of piperazine derivatives in developing new antibacterial agents (Wu Qi, 2014).

Antiproliferative Agents

Research by Dongjun Fu et al. (2017) on sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, linked to a 4-substituted piperazine, revealed moderate to good antiproliferative activity against cancer cell lines, including oesophagus, gastric, and prostate cancers. One compound, in particular, showed ten-fold more activity than 5-flurouracil against a prostate cancer cell line, suggesting the efficacy of such derivatives as antitumor agents (Dongjun Fu et al., 2017).

Imaging Agents for Glioma

C. Patel et al. (2019) developed a novel radiopharmaceutical, [18F]DASA-23, for measuring pyruvate kinase M2 levels via PET imaging in glioma patients. This compound, closely related to the structural framework of "1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine," demonstrated the ability to non-invasively delineate low-grade and high-grade gliomas based on PKM2 expression, providing a valuable tool for cancer diagnosis and treatment monitoring (C. Patel et al., 2019).

properties

IUPAC Name

2-chloro-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-3-1-10(14)2-4-11/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNPFTFEZGDPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

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